E6446

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

E6446 is a synthetic compound known for its inhibitory effects on Toll-like receptors 7 and 9. It has shown potential in various scientific research applications, particularly in the fields of immunology and metabolic diseases. This compound has been identified as a potent inhibitor of stearoyl-coenzyme A desaturase 1, making it a promising candidate for the treatment of nonalcoholic fatty liver disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of E6446 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography are employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

E6446 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on this compound.

Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound and its derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like pyrrolidine are employed in substitution reactions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .

Aplicaciones Científicas De Investigación

E6446 has a wide range of scientific research applications:

Mecanismo De Acción

E6446 exerts its effects by inhibiting Toll-like receptors 7 and 9, which are involved in the recognition of nucleic acids and the activation of immune responses. By blocking these receptors, this compound prevents the excessive release of proinflammatory cytokines. Additionally, this compound inhibits stearoyl-coenzyme A desaturase 1, reducing hepatic lipogenesis and adipogenic differentiation through the SCD1-ATF3 signaling pathway .

Comparación Con Compuestos Similares

Similar Compounds

Hydroxychloroquine: Another inhibitor of Toll-like receptors, used in the treatment of malaria and studied for its anti-inflammatory properties.

Chloroquine: Similar to hydroxychloroquine, it inhibits Toll-like receptors and is used as an antimalarial drug.

Uniqueness of E6446

This compound is unique due to its dual inhibitory effects on Toll-like receptors 7 and 9, as well as its potent inhibition of stearoyl-coenzyme A desaturase 1. This dual action makes it a promising candidate for treating both inflammatory and metabolic diseases .

Actividad Biológica

E6446, a synthetic compound known for its role as an antagonist of nucleic acid-sensing Toll-like receptors (TLRs), has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and infections. This article provides a detailed examination of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound primarily functions by inhibiting TLRs, specifically TLR7, TLR8, and TLR9. These receptors play critical roles in the immune response by recognizing nucleic acids from pathogens and initiating inflammatory signaling pathways. Inhibition of these pathways can mitigate excessive inflammatory responses that contribute to various diseases.

Inhibition Profile

The inhibition profile of this compound against different TLRs has been elucidated through various studies:

| TLR | Ligand | IC50 (μM) | Comments |

|---|---|---|---|

| TLR9 | CpG ODN 2006 | 0.01 - 0.03 | Highly effective in vitro |

| TLR7/8 | Imidazoquinoline R848 | 2 - 8 | Requires higher concentrations for inhibition |

| TLR4 | LPS | 30 | Significant inhibition at high concentrations |

These findings indicate that this compound exhibits a selective inhibitory effect on TLR9, while higher doses are required for TLR7/8 and TLR4 inhibition .

Experimental Cerebral Malaria (ECM)

In a notable study involving Plasmodium berghei ANKA-induced ECM in mice, this compound demonstrated significant protective effects. Mice treated with this compound showed enhanced survival rates compared to control groups:

- Treatment Protocol : Mice were administered this compound at doses of 20 mg/kg/day or 120 mg/kg/day.

- Results :

- Control mice exhibited high mortality rates within 6-12 days post-infection.

- This compound-treated mice showed reduced vascular leakage and lower levels of pro-inflammatory cytokines.

The treatment did not alter parasitemia levels but significantly improved survival outcomes and reduced brain inflammation associated with ECM .

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has also been studied in the context of NAFLD. Research indicates that this compound may improve liver pathology in high-fat diet-fed mice:

- Study Design : Mice were subjected to a high-fat diet with concurrent administration of this compound.

- Findings :

Cytokine Production Inhibition

This compound's ability to inhibit cytokine production was assessed using human peripheral blood mononuclear cells (PBMCs) and mouse spleen cells:

- IL-6 Production : In vitro studies showed that this compound significantly diminished IL-6 production in response to TLR ligands at concentrations ranging from 0.01 to 10 μM.

- In Vivo Confirmation : Mice treated with this compound exhibited dose-dependent reductions in IL-6 levels following TLR stimulation .

Safety Profile and Toxicity

Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. Long-term studies are required to fully elucidate its safety in chronic use scenarios.

Propiedades

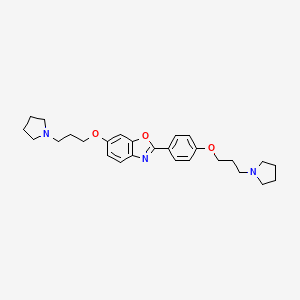

IUPAC Name |

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O3/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30/h7-12,21H,1-6,13-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYJXFUPMPMETB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.